Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol) is a highly potent, synthetic selective estrogen receptor modulator (SERM) featuring a halogen-substituted phenyl-2H-indazole core. As a specialized biochemical reagent, it is engineered to deliver >200-fold binding selectivity for estrogen receptor beta (ERβ) over estrogen receptor alpha (ERα) [1]. Unlike classical non-selective estrogens, Indazole-Cl is specifically utilized in procurement for its dual capacity to stimulate endogenous remyelination and actively repress microglia-mediated inflammation without triggering ERα-associated proliferative or feminizing off-target effects [2]. Its well-characterized pharmacokinetic profile and solubility in standard laboratory vehicles (e.g., DMSO) make it a highly reproducible baseline standard for in vitro transrepression assays and in vivo demyelinating disease models [1].
Procurement substitution of Indazole-Cl with generic ERβ agonists, such as diarylpropionitrile (DPN) or ERB-041, critically compromises experimental validity in neuroinflammatory and demyelinating models [1]. While DPN and ERB-041 successfully bind ERβ, they fail to activate the specific ADIOL-ERβ-CtBP transrepression pathway required to block lipopolysaccharide (LPS)-induced proinflammatory gene expression (e.g., iNOS) in microglia and astrocytes[2]. Furthermore, in chronic experimental autoimmune encephalomyelitis (EAE) models, prophylactic administration of DPN fails to prevent clinical disease onset, whereas Indazole-Cl significantly attenuates early disease severity and promotes direct remyelination[1]. Consequently, substituting Indazole-Cl with structurally distinct ERβ ligands results in a loss of critical anti-inflammatory efficacy and irreproducible in vivo neuroprotection.
In comparative in vitro microglial assays, Indazole-Cl demonstrates a distinct capacity to inhibit inflammatory responses that other established ERβ ligands cannot match. When murine BV2 microglia cells were stimulated with LPS, Indazole-Cl significantly repressed the induction of iNOS mRNA. In direct contrast, the structurally distinct ERβ-specific ligands DPN and ERB-041, as well as the ERα agonist PPT, completely failed to repress iNOS induction under identical assay conditions [1]. This ERβ-dependent transrepression is abolished if ERβ expression is knocked down, confirming the compound's specific mechanistic pathway [1].
| Evidence Dimension | LPS-induced iNOS mRNA repression in BV2 microglia |
| Target Compound Data | Indazole-Cl significantly represses iNOS mRNA induction |
| Comparator Or Baseline | DPN, ERB-041, and PPT (Failed to repress iNOS induction) |
| Quantified Difference | Indazole-Cl provides exclusive activation of the CtBP corepressor complex pathway compared to generic ERβ ligands |
| Conditions | BV2 microglia cells, LPS stimulation (6 hr) |
Researchers must procure Indazole-Cl rather than generic ERβ agonists to successfully study the ADIOL-ERβ-CtBP transrepression pathway in neuroinflammation.
For in vivo demyelinating disease modeling, Indazole-Cl provides superior clinical attenuation compared to the generic ERβ agonist DPN. In a chronic experimental autoimmune encephalomyelitis (EAE) mouse model, prophylactic administration of Indazole-Cl (5 mg/kg/day) significantly attenuated clinical disease severity from the onset in both male and female mice[1]. Conversely, DPN-treated mice trended toward the exact same degree of early clinical disease onset as vehicle-treated controls, only showing attenuation late in the disease cycle (after day 21–25)[1].
| Evidence Dimension | EAE clinical disease severity onset |
| Target Compound Data | Indazole-Cl (5 mg/kg/day) significantly attenuates disease from onset |
| Comparator Or Baseline | DPN (Fails to prevent onset; mirrors vehicle until day 21) |
| Quantified Difference | Indazole-Cl prevents early clinical disease onset, whereas DPN only provides late-stage attenuation |
| Conditions | Chronic EAE mouse model, prophylactic subcutaneous dosing (5 mg/kg/day) |
For reliable in vivo multiple sclerosis modeling, Indazole-Cl is the required precursor to achieve early-stage disease attenuation and robust remyelination data.
Beyond CNS applications, Indazole-Cl serves as a highly specific tool for cardiovascular inflammation modeling. In vascular smooth muscle cells (VSMCs) exposed to hypoxic conditions, treatment with 0.1 μM Indazole-Cl effectively inhibited hypoxia-induced cyclooxygenase-2 (COX-2) transcriptional activity and significantly reduced reactive oxygen species (ROS) production[1]. This targeted suppression successfully reversed hypoxia-induced cell migration and invasion, providing a reliable, non-feminizing baseline for studying ERβ-mediated vascular protection [1].
| Evidence Dimension | Hypoxia-induced COX-2 expression and ROS production |
| Target Compound Data | 0.1 μM Indazole-Cl significantly inhibits COX-2 transcription and ROS |
| Comparator Or Baseline | Hypoxic vehicle control (Elevated COX-2 and ROS) |
| Quantified Difference | Reversal of hypoxia-induced VSMC migration and inflammatory marker elevation |
| Conditions | VSMCs under hypoxic conditions, 0.1 μM Indazole-Cl treatment |
Cardiovascular researchers require Indazole-Cl to isolate ERβ-specific anti-inflammatory mechanisms in vascular stenosis models without triggering ERα-mediated proliferation.
Due to its superior prophylactic efficacy and direct remyelinating capabilities compared to generic ERβ ligands like DPN, Indazole-Cl is the benchmark reagent for chronic EAE and cuprizone-induced demyelination models. It ensures reliable attenuation of clinical disease severity and measurable improvements in callosal axon conduction [1].
Indazole-Cl is strictly required for in vitro assays investigating the ADIOL-ERβ-CtBP transrepression pathway. Because alternatives like ERB-041 fail to repress LPS-induced iNOS and proinflammatory cytokines in microglia, Indazole-Cl must be procured to accurately model ERβ-dependent neuroinflammatory suppression[2].
In cardiovascular studies, Indazole-Cl is utilized at low micromolar concentrations (e.g., 0.1 μM) to selectively inhibit hypoxia-induced COX-2 expression and ROS production in VSMCs. It provides a highly specific, non-proliferative tool for investigating vascular stenosis and atherosclerosis mechanisms [3].
Irritant